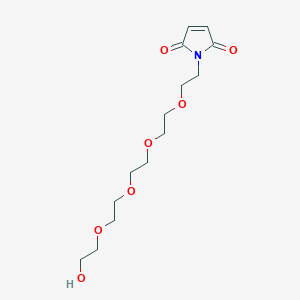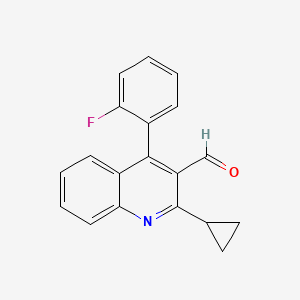
2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde is a quinoline derivative known for its significant role in pharmaceutical research and development. This compound features a quinoline core substituted with a cyclopropyl group at the 2-position and a 2-fluorophenyl group at the 4-position, with a carbaldehyde functional group at the 3-position. Its unique structure imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde typically involves a multi-step process. One common method starts with the readily available 4-bromoquinoline. The synthetic route includes:
Suzuki–Miyaura Coupling: This step involves coupling 4-bromoquinoline with a cyclopropylboronic acid derivative in the presence of a palladium catalyst to introduce the cyclopropyl group.
Minisci C–H Alkylation: This mechanochemical reaction introduces the 2-fluorophenyl group at the 4-position of the quinoline ring.
Oxidation Heck Coupling: The final step involves the oxidation of the intermediate to form the carbaldehyde group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and mechanochemical methods enhances scalability and efficiency, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: This compound is a key intermediate in the synthesis of drugs, particularly those targeting cardiovascular and metabolic diseases.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde involves its interaction with specific molecular targets. The quinoline core can interact with enzymes and receptors, modulating their activity. The cyclopropyl and 2-fluorophenyl groups enhance its binding affinity and specificity. This compound can inhibit or activate various pathways, depending on its target, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde: Similar structure but with a 4-fluorophenyl group.
2-Cyclopropyl-4-(2-chlorophenyl)quinoline-3-carbaldehyde: Similar structure but with a 2-chlorophenyl group.
2-Cyclopropyl-4-(2-methylphenyl)quinoline-3-carbaldehyde: Similar structure but with a 2-methylphenyl group.
Uniqueness
2-Cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties. This enhances its reactivity and binding affinity, making it a valuable compound in drug development and other scientific research .
Properties
IUPAC Name |
2-cyclopropyl-4-(2-fluorophenyl)quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-16-7-3-1-5-13(16)18-14-6-2-4-8-17(14)21-19(12-9-10-12)15(18)11-22/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTWYSCGWXYXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
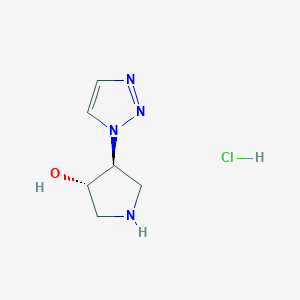
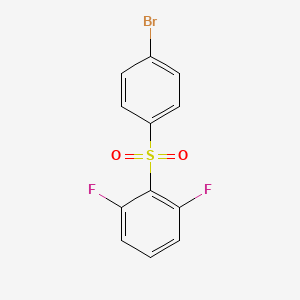
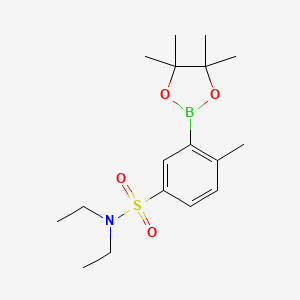
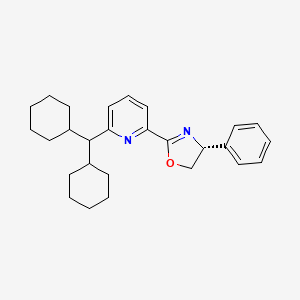
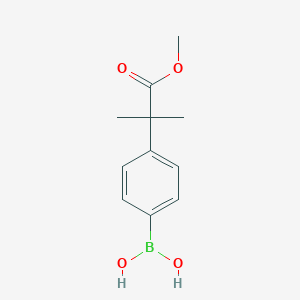
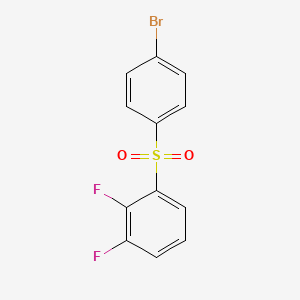
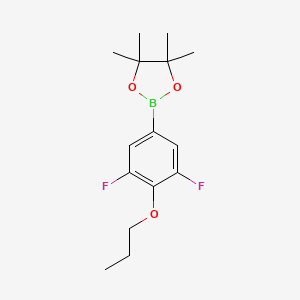
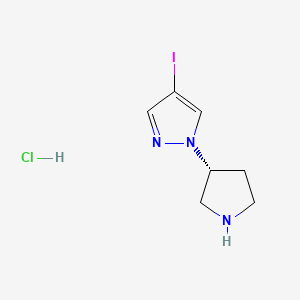
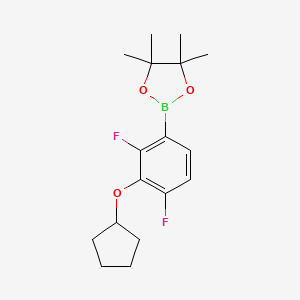
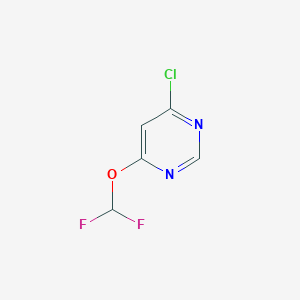
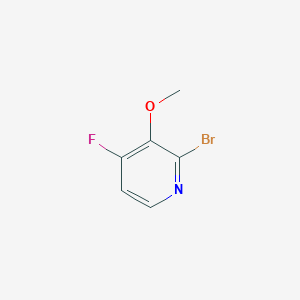
![tert-butyl 7-(hydroxymethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B8240940.png)
![2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one](/img/structure/B8240942.png)
